3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid
Overview
Description
3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid, also known as ferulic acid, is a hydroxycinnamic acid derivative. It is commonly found in the cell walls of plants, particularly in the bran of grasses such as rice, wheat, and oats. This compound is known for its antioxidant properties and is widely used in the food, cosmetic, and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with the use of vanillin (4-hydroxy-3-methoxybenzaldehyde) as the starting material.
Knoevenagel Condensation: Vanillin undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid.
Hydrogenation: The intermediate is then subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the microbial transformation of lignocellulosic biomass. This method involves the use of specific microorganisms that can convert lignin-derived compounds into ferulic acid.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanillin and other related compounds.
Reduction: It can be reduced to form dihydroferulic acid.
Esterification: It can react with alcohols to form esters.
Decarboxylation: It can undergo decarboxylation to form 4-vinylguaiacol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Esterification: This reaction typically involves the use of an acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Decarboxylation: This reaction can be carried out under thermal conditions or in the presence of a decarboxylation catalyst.
Major Products
Oxidation: Vanillin, vanillic acid.
Reduction: Dihydroferulic acid.
Esterification: Ferulic acid esters.
Decarboxylation: 4-Vinylguaiacol.
Scientific Research Applications
3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: It is studied for its antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: It is used as an additive in food and cosmetic products for its antioxidant properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid involves its ability to scavenge free radicals and inhibit oxidative stress. It exerts its effects by donating hydrogen atoms to neutralize free radicals, thereby preventing cellular damage. Additionally, it modulates various signaling pathways involved in inflammation and apoptosis, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: Another hydroxycinnamic acid derivative with similar antioxidant properties.
Sinapic Acid: A hydroxycinnamic acid derivative with additional methoxy groups.
p-Coumaric Acid: A hydroxycinnamic acid derivative with a simpler structure.
Uniqueness
3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid is unique due to its methoxy group, which enhances its antioxidant activity compared to other hydroxycinnamic acid derivatives. Its ability to modulate multiple signaling pathways also makes it a versatile compound for various therapeutic applications.
Properties
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-15-10-11(7-8-14(15)17)9-13(16(18)19)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,18,19)/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPNBQDBKNKVII-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C2=CC=CC=C2)\C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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